4'-Chloro-2'-fluoro-3-(4-fluorophenyl)propiophenone

Description

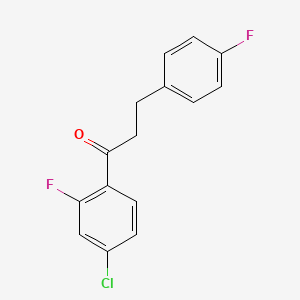

4'-Chloro-2'-fluoro-3-(4-fluorophenyl)propiophenone is a halogenated propiophenone derivative characterized by its trifunctional substitution pattern: a chloro group at the 4' position, a fluoro group at the 2' position, and a 4-fluorophenyl moiety at the 3-position of the propiophenone backbone. Halogenation, particularly with fluorine and chlorine, is a common strategy to modulate physicochemical properties (e.g., lipophilicity, metabolic stability) and biological activity .

Properties

IUPAC Name |

1-(4-chloro-2-fluorophenyl)-3-(4-fluorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClF2O/c16-11-4-7-13(14(18)9-11)15(19)8-3-10-1-5-12(17)6-2-10/h1-2,4-7,9H,3,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYLIKJVSQFQUOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC(=O)C2=C(C=C(C=C2)Cl)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClF2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10644595 | |

| Record name | 1-(4-Chloro-2-fluorophenyl)-3-(4-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10644595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898768-66-6 | |

| Record name | 1-Propanone, 1-(4-chloro-2-fluorophenyl)-3-(4-fluorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898768-66-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Chloro-2-fluorophenyl)-3-(4-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10644595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-chloro-2’-fluoro-3-(4-fluorophenyl)propiophenone typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 4-chloro-2-fluorobenzoyl chloride with 4-fluorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Industrial Production Methods

In an industrial setting, the production of 4’-chloro-2’-fluoro-3-(4-fluorophenyl)propiophenone can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4’-Chloro-2’-fluoro-3-(4-fluorophenyl)propiophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: The chloro and fluoro substituents can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the halogen atoms.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Ammonia (NH3) or thiols (R-SH) in the presence of a base like sodium hydroxide (NaOH).

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted amines or thiols.

Scientific Research Applications

Pharmaceutical Development

The compound has been investigated for its pharmacological properties , particularly in the development of new therapeutic agents. Research indicates that compounds with similar structures exhibit:

- Anti-inflammatory properties : Studies have shown that halogenated compounds can modulate inflammatory pathways, suggesting potential applications in treating inflammatory diseases.

- Analgesic effects : The binding affinity of this compound to specific biological targets may lead to pain relief applications.

- Antitumor activity : Similar derivatives have demonstrated cytotoxic effects against various cancer cell lines, indicating potential use in oncology.

Organic Synthesis

In organic chemistry, 4'-Chloro-2'-fluoro-3-(4-fluorophenyl)propiophenone serves as a versatile intermediate. Its applications include:

- Synthesis of complex organic molecules : The compound can be utilized in the synthesis of various pharmaceuticals and agrochemicals due to its reactive functional groups.

- Building block for fluorinated compounds : The presence of fluorine atoms allows for the introduction of fluorine into other molecular frameworks, which is valuable in medicinal chemistry.

Chemical Properties and Reactivity

The chemical reactivity of this compound is influenced by its functional groups. Key reaction types include:

- Nucleophilic substitutions : The chloro and fluoro groups can participate in nucleophilic substitution reactions, facilitating the synthesis of diverse derivatives.

- Reduction and oxidation reactions : Common reagents such as potassium permanganate and lithium aluminum hydride can be employed to modify the compound's structure for specific applications.

Several studies have explored the biological interactions and therapeutic potentials of this compound:

- Enzyme Inhibition Studies : Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways, suggesting its potential as a lead compound for drug development targeting metabolic diseases.

- Receptor Interaction Studies : Investigations into its binding affinity to various receptors have shown promising results, indicating that it may modulate receptor activity effectively.

- Toxicological Assessments : Preliminary toxicity studies reveal that while some derivatives exhibit low toxicity profiles, further research is necessary to ensure safety for medicinal use.

Mechanism of Action

The mechanism of action of 4’-chloro-2’-fluoro-3-(4-fluorophenyl)propiophenone involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and DNA. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, resulting in various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

- 2'-Chloro-3-(4-fluorophenyl)propiophenone (CAS 898768-52-0): Structure: Differs in the placement of the chloro group (2' vs. 4') and lacks the 2'-fluoro substituent. Molecular Weight: 262.71 g/mol (C₁₅H₁₂ClFO) vs. ~296.7 g/mol (estimated for the target compound with additional fluorine).

- 3'-Chloro-4'-fluoro-3-(3-fluorophenyl)propiophenone (CAS 923230-19-7): Structure: Features chlorine and fluorine at the 3' and 4' positions, respectively, with a 3-fluorophenyl group. Relevance: The meta-fluorine on the phenyl ring may decrease electron-withdrawing effects compared to para-substituted analogs, influencing solubility and crystal packing .

4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Compound 5) :

- Structure : Shares the 4-fluorophenyl motif but incorporates a triazole-pyrazole-thiazole scaffold.

- Crystallography : Isostructural with its chlorinated analog (Compound 4), demonstrating that halogen substitution (Cl vs. F) minimally disrupts molecular conformation but adjusts crystal packing due to differences in van der Waals radii and polarizability .

Crystallographic and Conformational Analysis

- Chalcone Derivatives: (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one analogs exhibit dihedral angles of 7.14°–56.26° between aromatic rings, influenced by substituent electronegativity and steric effects. Fluorine’s small size and high electronegativity minimize steric distortion but enhance dipole interactions, as seen in nonplanar geometries of fluorophenyl-containing porphyrins . Target Compound: Likely adopts a twisted conformation due to steric repulsion between the 4-fluorophenyl group and the ketone backbone, analogous to metalloporphyrins with meso-fluorophenyl substituents .

Data Tables

Table 1: Structural and Physicochemical Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| 4'-Chloro-2'-fluoro-3-(4-fluorophenyl)propiophenone | - | C₁₅H₁₀ClF₂O | ~296.7 | 4'-Cl, 2'-F, 3-(4-F-phenyl) |

| 2'-Chloro-3-(4-fluorophenyl)propiophenone | 898768-52-0 | C₁₅H₁₂ClFO | 262.71 | 2'-Cl, 3-(4-F-phenyl) |

| 3'-Chloro-4'-fluoro-3-(3-fluorophenyl)propiophenone | 923230-19-7 | C₁₅H₁₀ClF₂O | 294.69 | 3'-Cl, 4'-F, 3-(3-F-phenyl) |

Table 2: Crystallographic Parameters from Analogous Compounds

Biological Activity

4'-Chloro-2'-fluoro-3-(4-fluorophenyl)propiophenone is a synthetic compound belonging to the class of propiophenones, which are known for various biological activities. This article explores its biological activity, focusing on its antimicrobial properties, particularly against fungal strains, and its potential applications in medicinal chemistry.

Chemical Structure

The compound's structure can be represented as follows:

This structure features a propiophenone backbone with multiple fluorine substituents and a chlorine atom, which may influence its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits significant antimicrobial properties. Its activity has been evaluated against various pathogens, particularly focusing on its antifungal capabilities.

Antifungal Activity

A study highlighted the compound's efficacy against Candida albicans, a common fungal pathogen. The minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) were determined to assess its antifungal potential.

| Compound | MIC (μg/mL) | MFC (μg/mL) |

|---|---|---|

| This compound | 15.6 | 31.2 |

| Control (Fluconazole) | 1.0 | 2.0 |

The results indicate that the compound is moderately active against C. albicans, with an MIC of 15.6 μg/mL, suggesting it could be a candidate for further development in antifungal therapies .

The mechanism by which this compound exerts its antifungal effects is not fully elucidated; however, it is hypothesized to involve disruption of fungal cell membrane integrity and inhibition of key metabolic pathways. This aligns with findings from related studies where similar compounds exhibited activity through interference with cell wall synthesis and function .

Case Studies

In a comparative study involving various derivatives of propiophenones, it was found that structural modifications significantly affected biological activity. The presence of halogen atoms, such as chlorine and fluorine, was correlated with enhanced antifungal properties. This suggests that further structural optimization could yield more potent derivatives .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4'-Chloro-2'-fluoro-3-(4-fluorophenyl)propiophenone, and how can researchers optimize yield?

- Methodological Answer : A common approach involves Friedel-Crafts acylation using chloro-fluorobenzene derivatives and substituted propanoyl chlorides. For example, 3-(4-fluorophenyl)propionic acid can be activated with thionyl chloride to form the acyl chloride, followed by coupling with 4-chloro-2-fluorobenzene in the presence of AlCl₃ . Yield optimization requires strict control of reaction temperature (60–70°C) and stoichiometric ratios (1:1.2 acyl chloride to aromatic substrate). Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of HPLC (C18 column, acetonitrile/water mobile phase) for purity assessment (>98%) and NMR spectroscopy for structural confirmation. Key NMR signals include:

- ¹H NMR : Aromatic protons (δ 7.2–8.1 ppm, multiplet), ketone carbonyl (adjacent to fluorophenyl group, δ 3.5–4.0 ppm).

- ¹³C NMR : Carbonyl carbon (δ ~200 ppm), fluorinated aromatic carbons (δ 115–125 ppm) .

Mass spectrometry (ESI-MS) should confirm the molecular ion peak at m/z 280.03 (calculated for C₁₅H₁₀ClF₂O) .

Q. What safety protocols are essential for handling fluorinated and chlorinated aromatic ketones?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for reactions involving volatile intermediates .

- Storage : Store at –20°C in amber vials to prevent photodegradation and thermal decomposition .

- Waste Disposal : Neutralize acidic byproducts with sodium bicarbonate before disposing of organic waste via certified hazardous waste services .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

- Methodological Answer : Contradictions often arise from rotational isomerism or residual solvents. For example, the ketone group’s proximity to the fluorophenyl moiety may cause restricted rotation, leading to split peaks in ¹H NMR. To confirm, perform variable-temperature NMR (VT-NMR) between 25°C and 60°C; coalescence of peaks at higher temperatures confirms dynamic exchange . Alternatively, use 2D-COSY to differentiate coupling artifacts from true structural features .

Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) can model the electronic effects of fluorine and chlorine substituents. Focus on:

- LUMO Maps : Identify electrophilic sites (e.g., carbonyl carbon) for nucleophilic attack.

- Hammett Constants : Quantify substituent effects (σₚ for –Cl: +0.23; σₘ for –F: +0.34) to predict reaction rates .

Validate predictions experimentally using kinetic studies (e.g., reaction with Grignard reagents) .

Q. How can degradation pathways of this compound be studied under oxidative stress conditions?

- Methodological Answer : Expose the compound to hydroxyl radicals (generated via Fenton’s reagent: Fe²⁺/H₂O₂) and monitor degradation products using LC-MS. Key steps:

- Sample Preparation : Dissolve in acetonitrile/water (70:30) with 1 mM FeSO₄ and 10 mM H₂O₂.

- Analysis : Identify hydroxylated derivatives (e.g., 3-hydroxy intermediates) and defluorination products via MS/MS fragmentation patterns .

Quantify degradation kinetics using pseudo-first-order rate constants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.